molecular formula C3H3Cl4F B1333438 1,1,3,3-Tetrachloro-1-fluoropropane CAS No. 175897-94-6

1,1,3,3-Tetrachloro-1-fluoropropane

Cat. No.: B1333438
CAS No.: 175897-94-6
M. Wt: 199.9 g/mol
InChI Key: IAHLQJBJZKIZIQ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloro-1-fluoropropane is an organohalogen compound with the molecular formula C₃H₃Cl₄F It is characterized by the presence of four chlorine atoms and one fluorine atom attached to a three-carbon propane backbone

Scientific Research Applications

1,1,3,3-Tetrachloro-1-fluoropropane has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of 1,1,3,3-Tetrachloro-1-fluoropropane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1-fluoropropane can be synthesized through halogenation reactions involving propane derivatives. One common method involves the reaction of 1,1,3,3-tetrachloropropane with hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of a chlorine atom with a fluorine atom .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while reduction with sodium borohydride can produce partially dechlorinated compounds .

Mechanism of Action

The mechanism by which 1,1,3,3-tetrachloro-1-fluoropropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with active sites on enzymes, potentially inhibiting or modifying their activity. Additionally, the presence of both chlorine and fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Uniqueness: 1,1,3,3-Tetrachloro-1-fluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1,3,3-tetrachloro-1-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl4F/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHLQJBJZKIZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380183
Record name 1,1,3,3-tetrachloro-1-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175897-94-6
Record name 1,1,3,3-tetrachloro-1-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetrachloro-1-fluoropropane
Reactant of Route 2
1,1,3,3-Tetrachloro-1-fluoropropane
Reactant of Route 3
1,1,3,3-Tetrachloro-1-fluoropropane
Reactant of Route 4
1,1,3,3-Tetrachloro-1-fluoropropane
Reactant of Route 5
1,1,3,3-Tetrachloro-1-fluoropropane

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